molecular formula C36H65NO13 B15287052 Ecane-2,10-dione (non-preferred name)

Ecane-2,10-dione (non-preferred name)

Cat. No.: B15287052
M. Wt: 719.9 g/mol
InChI Key: TXOOBKBDBNRQCF-UHFFFAOYSA-N
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Description

Ecane-2,10-dione (non-preferred name) is a hypothetical or ambiguously named diketone compound. However, the evidence extensively discusses anthracene-9,10-dione derivatives, which share functional similarities (i.e., diketone moieties) and may serve as analogs for comparison. "anthracene") and focuses on structurally related anthraquinone derivatives from the provided sources.

Properties

IUPAC Name

14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H65NO13/c1-13-24-36(10,44)29(40)19(4)26(38)17(2)15-34(8,43)31(50-33-27(39)23(37-11)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-35(9,45-12)30(41)22(7)47-25/h17-25,27-31,33,37,39-41,43-44H,13-16H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOOBKBDBNRQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H65NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Demethylerythromycin A can be synthesized from erythromycin through a demethylation process. This involves the removal of a methyl group from the erythromycin molecule. The demethylation can be achieved using various chemical reagents and conditions, such as:

    Oxidative demethylation: using oxidizing agents like hydrogen peroxide or peracids.

    Reductive demethylation: using reducing agents like lithium aluminum hydride.

Industrial Production Methods: Industrial production of N-Demethylerythromycin A typically involves fermentation processes using genetically modified strains of Saccharopolyspora erythraea. These strains are engineered to produce higher yields of N-Demethylerythromycin A by optimizing the fermentation conditions, such as temperature, pH, and nutrient supply .

Chemical Reactions Analysis

Types of Reactions: N-Demethylerythromycin A undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxide derivatives.

    Reduction: It can be reduced to form demethylated analogs.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed:

Scientific Research Applications

N-Demethylerythromycin A has several scientific research applications, including:

Mechanism of Action

N-Demethylerythromycin A exerts its effects by binding to the bacterial ribosome, similar to erythromycin. This binding inhibits protein synthesis by preventing the translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome. This action ultimately leads to the inhibition of bacterial growth. The molecular targets involved are the 50S subunit of the bacterial ribosome and the associated ribosomal RNA .

Comparison with Similar Compounds

Limitations and Discrepancies

Nomenclature Ambiguity: The term "Ecane-2,10-dione" lacks direct correlation to compounds in the evidence. Structural analogs (anthracene-9,10-diones) were used for comparison.

Data Gaps: Spectral data for amino-substituted derivatives (e.g., 5c, 5d) are absent, limiting deeper mechanistic insights.

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